molecular formula C26H17ClF2N2O5 B2991874 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 866342-11-2

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No. B2991874
CAS RN: 866342-11-2
M. Wt: 510.88
InChI Key: DOQZQHVLTXLWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a type of heterocyclic compound, and a dioxino group, which is a type of ether. It also contains a chlorobenzoyl group and a difluorophenyl group, which are aromatic compounds with halogen substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and dioxino rings, and the introduction of the chlorobenzoyl and difluorophenyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinoline and dioxino rings would likely contribute to the rigidity of the molecule, while the chlorobenzoyl and difluorophenyl groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinoline and dioxino rings might participate in electrophilic substitution reactions, while the chlorobenzoyl and difluorophenyl groups could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the presence of any chiral centers .

Scientific Research Applications

Structural Aspects and Fluorescence Applications

Research on quinoline derivatives with amide functionalities shows diverse applications, ranging from material science to fluorescence studies. For instance, structural studies of similar compounds have revealed their potential in forming crystalline solids and gels, depending on their interaction with mineral acids. Such properties could be leveraged in designing new materials with specific mechanical or chemical properties (Karmakar, Sarma, & Baruah, 2007). Moreover, these compounds' interactions with different guests, such as 1,4-dihydroxybenzene, significantly enhance their fluorescence emissions, making them suitable for developing novel fluorescence probes or materials (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactions

The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction demonstrates the chemical versatility of quinoline derivatives. These reactions, which occur at room temperature and yield quantitatively, open pathways for creating a wide range of compounds for further applications in chemical research (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Therapeutic Research

In the realm of medicinal chemistry, quinoline derivatives have been studied for their therapeutic effects, such as in the treatment of Japanese encephalitis. A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro, suggesting potential applications in developing new antiviral drugs (Ghosh et al., 2008).

Antimicrobial and Antifungal Agents

Furthermore, synthesized quinoline and acetamide derivatives have demonstrated promising antibacterial and antifungal activities, highlighting their potential in creating new antimicrobial agents for treating various infections (Debnath & Ganguly, 2015).

Antitubercular Agents

Additionally, certain quinolin-4-yloxy acetamides exhibit potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. This suggests their possible application in developing new therapies for tuberculosis (Pissinate et al., 2016).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClF2N2O5/c27-15-3-1-14(2-4-15)25(33)18-12-31(13-24(32)30-16-5-6-19(28)20(29)9-16)21-11-23-22(35-7-8-36-23)10-17(21)26(18)34/h1-6,9-12H,7-8,13H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQZQHVLTXLWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClF2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.